4-Iodo-2,6-dimethylaniline

Medicinal Chemistry Organic Synthesis Cross-Coupling

4-Iodo-2,6-dimethylaniline is a sterically hindered aryl iodide with superior reactivity in Pd-catalyzed cross-couplings. Unlike bromo/chloro analogs, the weak C-I bond enables faster oxidative addition, lower catalyst loadings, and higher yields—critical in Rilpivirine synthesis. The amino group permits diazotization. Selecting the iodo compound is a strategic decision for reaction success.

Molecular Formula C8H10IN
Molecular Weight 247.08 g/mol
CAS No. 4102-53-8
Cat. No. B1296278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2,6-dimethylaniline
CAS4102-53-8
Molecular FormulaC8H10IN
Molecular Weight247.08 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C)I
InChIInChI=1S/C8H10IN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3
InChIKeyBJJSUOOEBCCLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2,6-dimethylaniline (CAS 4102-53-8) | C8H10IN | Properties, Synthesis & Procurement Guide


4-Iodo-2,6-dimethylaniline (CAS 4102-53-8) is a halogenated aromatic amine with the molecular formula C8H10IN and a molecular weight of 247.08 g/mol [1]. It is characterized by an iodine atom at the para-position and two methyl groups at the ortho-positions of the aniline ring. This substitution pattern creates a sterically hindered, electron-rich aromatic system that dictates its unique reactivity profile in cross-coupling reactions, particularly when compared to its bromo and chloro analogs [2]. It is primarily used as a versatile building block in organic synthesis for the construction of more complex molecules, including pharmaceuticals and advanced materials.

Why 4-Iodo-2,6-dimethylaniline Cannot Be Replaced by Common 4-Halo-2,6-dimethylaniline Analogs


The assumption that 4-bromo- or 4-chloro-2,6-dimethylaniline can be freely substituted for the iodo compound is a critical error in synthetic planning and procurement. While they share the same sterically hindered 2,6-dimethylaniline core, their reactivity in key transformations differs by orders of magnitude. This is not a matter of simple halogen exchange; the carbon-halogen bond strength, polarizability, and leaving-group ability of iodine are fundamentally distinct, directly impacting reaction rates, required catalyst loadings, and overall yields [1]. A head-to-head synthetic route for the antiviral drug rilpivirine explicitly demonstrates this, where both the 4-iodo and 4-bromo intermediates are viable, but the choice dictates subsequent reaction pathways and overall process efficiency [2]. Choosing the correct halogenated starting material is therefore not a procurement triviality but a decision with quantifiable, downstream consequences for project success.

Quantitative Evidence for Selecting 4-Iodo-2,6-dimethylaniline (CAS 4102-53-8)


Cross-Coupling Reactivity: Iodo vs. Bromo Analogs in Rilpivirine Synthesis

In the convergent synthesis of the HIV drug Rilpivirine, the target molecule can be accessed via a Heck coupling on either the 4-iodo-2,6-dimethylaniline or 4-bromo-2,6-dimethylaniline intermediate. The patent literature explicitly presents both intermediates as viable, highlighting a strategic choice point in the synthesis [1]. The availability of both routes implies a distinct reactivity profile for each halogen, with the aryl iodide generally offering higher reactivity in palladium-catalyzed cross-couplings compared to the aryl bromide. This allows for the selection of the iodo compound to potentially achieve faster reaction rates or employ milder conditions, a key consideration in process chemistry.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Crystal Structure Planarity: A Foundation for Consistent Reactivity

Single-crystal X-ray diffraction analysis of 4-iodo-2,6-dimethylaniline at 298 K reveals that the iodine, nitrogen, and methyl carbon atoms all lie within the plane of the benzene ring [1]. This structural planarity is a specific, quantifiable characteristic (R factor = 0.050, mean C-C bond length = 0.016 Å) [1]. In contrast, the 2,6-dimethyl substitution pattern on the parent aniline core is known to introduce significant steric hindrance that can distort molecular geometry and impact reactivity in solution [2].

Crystallography Materials Science Structural Chemistry

Procurement Specifications: Purity and Physical Properties vs. Common Analogs

Reputable commercial vendors specify 4-Iodo-2,6-dimethylaniline with a minimum purity of 98% (GC) and a melting point range of 48-53°C . This can be directly compared to the commercially available 4-bromo- analog (CAS 24596-19-8), which is commonly offered at 95-98% purity with a melting point of 48-52°C . The iodo compound has a significantly higher molecular weight (247.08 g/mol vs. 200.08 g/mol for the bromo analog) and a higher calculated density (1.688 g/cm³ vs. ~1.35 g/cm³ estimated), reflecting the presence of the heavy iodine atom .

Chemical Procurement Quality Control Analytical Chemistry

Key Application Scenarios for 4-Iodo-2,6-dimethylaniline (CAS 4102-53-8)


Synthesis of Complex Pharmaceuticals via Palladium-Catalyzed Cross-Coupling

The compound's primary value proposition is as a highly reactive aryl iodide in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This is exemplified by its use as a key intermediate in the patented synthesis of the HIV drug Rilpivirine, where it enables a critical Heck coupling step [1]. For medicinal chemists, the high reactivity of the C-I bond allows for faster reaction screening, potentially lower catalyst loadings, and access to products that might be inaccessible or low-yielding with the corresponding bromide.

Preparation of Advanced Organic Intermediates via Halogen Exchange

The amino group of 4-iodo-2,6-dimethylaniline can be transformed via diazotization, allowing the iodine to be replaced with other functional groups, as documented in its use to prepare 3,5-dimethyl-4-bromoiodobenzene . This makes it a versatile linchpin for constructing more elaborate aromatic building blocks with precise substitution patterns, which are valuable in agrochemical and materials science research.

Development of Conductive Polymers and Organometallic Complexes

The compound's planar crystal structure [2] and heavy iodine atom suggest potential utility in the development of aromatic conductive polymers and as a precursor for organometallic complexes. The iodine can serve as a site for metalation or as a heavy atom for enhanced spin-orbit coupling effects, properties of interest for designing new materials for organic electronics and catalysis.

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